molecular formula C23H26N4O2 B2632067 2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380068-34-6

2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2632067
CAS No.: 2380068-34-6
M. Wt: 390.487
InChI Key: OYEQQHPGDWXZHE-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring. The compound also contains a pyrazole moiety, which is known for its versatility in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and their subsequent coupling to the pyridine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-13-21(10-11-24-17)29-16-19-7-6-12-26(15-19)23(28)22-14-25-27(18(22)2)20-8-4-3-5-9-20/h3-5,8-11,13-14,19H,6-7,12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQQHPGDWXZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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